Chemical Identity and Computed Properties as Primary Differentiators
In the absence of published biological activity data, the only verifiable quantitative differentiation for procurement purposes lies in the compound's structural and physicochemical identity. The target compound has a molecular weight of 377.4 g/mol, a calculated XLogP3-AA of 2.9, one hydrogen bond donor, and six hydrogen bond acceptors [1]. These computed properties distinguish it from hypothetical analogs—for instance, a 4-fluorophenyl or 2-fluorophenyl isomer would possess the same molecular formula and weight but a different InChIKey, leading to potentially different crystal packing, solubility, and biological interactions.
| Evidence Dimension | Molecular weight and computed physicochemical parameters |
|---|---|
| Target Compound Data | MW 377.4 g/mol; XLogP3 2.9; HBD 1; HBA 6 |
| Comparator Or Baseline | A hypothetical regioisomer (e.g., 4-fluorophenyl analog) would have identical MW but distinct InChIKey |
| Quantified Difference | No biological difference quantifiable; structural uniqueness is absolute |
| Conditions | Standard 2D chemical structure analysis and computed properties |
Why This Matters
Without biological data, absolute structural confirmation via CAS number, InChIKey, and analytical spectra is the only procurement safeguard against receiving an incorrect or isomerically impure compound.
- [1] PubChem. Compound Summary for CID 71793979, N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide. National Center for Biotechnology Information (2026). View Source
